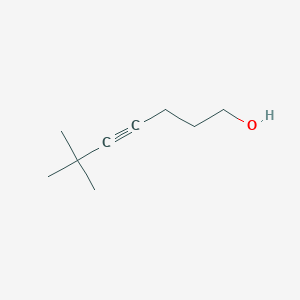

6,6-Dimethyl-4-heptyn-1-ol

Description

Evolution of Acetylenic Alcohols as Multifunctional Synthons

Historically, the reactivity of the individual functional groups—the alkyne and the alcohol—was exploited separately. However, the evolution of synthetic methodologies has increasingly focused on the cooperative reactivity of these groups. Acetylenic alcohols are now recognized as multifunctional synthons, capable of participating in a wide array of chemical transformations. upi.educyberleninka.ru Their triple bond is susceptible to various additions, while the hydroxyl group can be involved in substitutions, eliminations, or act as a directing group in catalytic reactions. This dual functionality allows for the construction of complex molecular architectures from relatively simple starting materials.

The development of new catalytic systems has further expanded the synthetic utility of acetylenic alcohols. in-academy.uz For instance, transition metal catalysts can activate the alkyne moiety towards a variety of transformations, including cyclizations and coupling reactions. mdpi.com The ability to perform these reactions enantioselectively has been a significant advancement, enabling the synthesis of chiral molecules with high optical purity. upi.edu

Significance of the Alkynol Motif in Complex Molecule Construction

The alkynol motif is a recurring structural element in numerous natural products and biologically active molecules. researchgate.net Consequently, the development of synthetic methods to introduce and manipulate this motif is of paramount importance in medicinal chemistry and drug discovery. The rigid, linear geometry of the alkyne group provides a unique structural scaffold for the design of new molecules. rsc.org

Furthermore, the alkyne group in alkynols can be readily transformed into other functional groups, such as alkenes and carbonyls, providing access to a diverse range of molecular structures. rsc.org This versatility makes alkynols key intermediates in the total synthesis of complex natural products. researchgate.netscispace.com Acetylenic coupling reactions, for instance, are powerful methods for constructing carbon-carbon bonds and are widely used in the synthesis of complex macromolecular structures. researchgate.net

Overview of Research Trajectories for 6,6-Dimethyl-4-heptyn-1-ol within Contemporary Chemical Science

The specific compound this compound, with its terminal hydroxyl group and an internal alkyne flanked by a sterically demanding tert-butyl group, presents unique reactivity patterns. Current research involving this and structurally related alkynols is focused on several key areas. These include the development of novel catalytic methods for the selective functionalization of the alkyne and alcohol groups. nih.govscispace.combohrium.com

A significant area of investigation is the use of these compounds in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. scispace.com Gold-catalyzed cyclizations of alkynol derivatives, for example, have emerged as a powerful tool for the synthesis of heterocyclic compounds. mdpi.comresearchgate.net Research also explores the regioselective and stereoselective transformations of such alkynols to control the three-dimensional arrangement of atoms in the final product. rsc.orgnih.gov

Chemical and Physical Properties of this compound

The physical and chemical properties of this compound are dictated by its molecular structure, which includes a seven-carbon chain with a hydroxyl group at one end and a sterically hindered internal alkyne.

| Property | Value |

| Molecular Formula | C9H16O |

| Molecular Weight | 140.23 g/mol sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| IUPAC Name | 6,6-dimethylhept-4-yn-1-ol |

| CAS Number | 73541-07-8 bldpharm.com |

| SMILES | CC(C)(C)C#CCCCO bldpharm.com |

| InChI Key | NWIGGDPOJPKSLX-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound and its structural isomer, 6,6-dimethyl-1-hepten-4-yn-3-ol, often involves the reaction of an appropriate acetylide with an electrophile. One documented approach involves the reaction of t-butylacetylene with a strong base to form the corresponding acetylide. This nucleophile then reacts with an appropriate electrophile, such as an epoxide or an aldehyde, to form the desired alkynol. For the synthesis of the related compound, 6,6-dimethyl-1-hepten-4-yn-3-ol, t-butylacetylide is reacted with acrolein. google.com The synthesis of this compound would likely involve a similar strategy, utilizing a three-carbon electrophile containing a hydroxyl group or a precursor that can be converted to a hydroxyl group.

Reactions and Transformations

The dual functionality of this compound allows for a variety of chemical transformations. The terminal hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

The internal alkyne is a site of rich reactivity. It can undergo hydrogenation to form the corresponding alkene or alkane, with the stereochemistry of the alkene being controllable through the choice of catalyst and reaction conditions. The alkyne can also participate in various addition reactions, such as hydrohalogenation, hydration, and hydroboration-oxidation, to introduce new functional groups. Furthermore, the alkyne can be involved in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex carbon skeletons.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylhept-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(2,3)7-5-4-6-8-10/h10H,4,6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKURQLWIJOIVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434042 | |

| Record name | 4-Heptyn-1-ol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73541-07-8 | |

| Record name | 4-Heptyn-1-ol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethylhept-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 6,6 Dimethyl 4 Heptyn 1 Ol

Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 6,6-dimethyl-4-heptyn-1-ol, two primary disconnections are most logical, focusing on the formation of the C3-C4 or C4-C5 bond, which constitutes the core of the alkynol structure.

Disconnection A (C4-C5 Bond): This is the most common approach. The disconnection is made between the two sp-hybridized carbons of the alkyne. This strategy, however, is less practical for this specific target as it would involve coupling a propargyl alcohol fragment with a t-butyl halide, which is not a standard high-yielding reaction.

Disconnection B (C3-C4 Bond): A more feasible and widely applied disconnection occurs at the C3-C4 bond. This breaks the molecule into a nucleophilic four-carbon unit derived from t-butylacetylene (3,3-dimethyl-1-butyne) and a three-carbon electrophilic fragment containing the hydroxyl group.

This analysis leads to the identification of key precursors, as detailed in the table below.

| Disconnection Point | Resulting Fragments (Synthons) | Practical Reagent Equivalents |

| C3—C4 Bond | Nucleophilic alkynyl anion and a 3-hydroxypropyl cation. | Nucleophile: 3,3-Dimethyl-1-butynylithium or (3,3-Dimethyl-1-butyn-1-yl)magnesium bromide. Electrophile: Ethylene oxide or 3-chloro-1-propanol. |

This retrosynthetic approach simplifies the complex target into a straightforward nucleophilic addition or substitution reaction, forming the basis for the direct alkynylation methods discussed below.

Direct Alkynylation Approaches

Direct alkynylation involves the reaction of a terminal alkyne, or its corresponding metal acetylide, with an electrophilic substrate to form a new carbon-carbon bond. These methods are fundamental in alkyne chemistry for building molecular complexity.

The addition of acetylides to carbonyl compounds is a classic method for forming propargyl alcohols. In the context of synthesizing this compound, the most suitable carbonyl-containing electrophile is an epoxide, specifically ethylene oxide. The reaction proceeds via the nucleophilic attack of the acetylide on one of the epoxide's carbon atoms, leading to ring-opening and the formation of the desired primary alcohol after an acidic workup. While the prompt mentions acrolein as an example, its reaction with t-butylacetylene would result in a different allylic-alkynyl alcohol. The reaction with ethylene oxide is the direct route.

Both Grignard and organolithium reagents are powerful tools for creating carbon nucleophiles from terminal alkynes. libretexts.orgyoutube.com They readily deprotonate the weakly acidic terminal alkyne proton of t-butylacetylene to form highly nucleophilic acetylides. These acetylides can then react with electrophiles like epoxides to construct the carbon skeleton of this compound.

Organolithium Approach: t-Butylacetylene is treated with an alkyl lithium base, such as n-butyllithium (n-BuLi), in an anhydrous ether solvent like tetrahydrofuran (THF) to generate 3,3-dimethyl-1-butynylithium. This lithium acetylide then undergoes a nucleophilic addition to ethylene oxide.

Grignard Approach: An alkynyl Grignard reagent is prepared by reacting t-butylacetylene with a simple Grignard reagent like ethylmagnesium bromide. The resulting (3,3-dimethyl-1-butyn-1-yl)magnesium bromide then serves as the nucleophile for the ring-opening of ethylene oxide.

The table below summarizes the key components of these reactions.

| Reagent Type | Alkyne Precursor | Base/Activating Agent | Electrophile | Solvent | Product (after workup) |

| Organolithium | t-Butylacetylene | n-Butyllithium (n-BuLi) | Ethylene Oxide | Tetrahydrofuran (THF) | This compound |

| Grignard | t-Butylacetylene | Ethylmagnesium Bromide | Ethylene Oxide | Tetrahydrofuran (THF) | This compound |

These reactions are highly efficient and represent the most direct and common laboratory-scale syntheses of this target molecule.

Catalytic Coupling Strategies for Alkynol Formation

Catalytic coupling reactions provide powerful and versatile alternatives for forming carbon-carbon bonds, often under milder conditions and with greater functional group tolerance than traditional organometallic additions. researchgate.net

Transition metals, particularly copper and palladium, are central to many modern alkynylation reactions. Copper(I) salts can catalyze the coupling of terminal alkynes with various electrophiles. In some direct alkynylation approaches, a catalytic amount of a copper(I) salt can be added to facilitate the reaction between a lithium or Grignard acetylide and the electrophile, although it is not strictly necessary for reactions with highly reactive substrates like epoxides.

The Sonogashira coupling is a robust palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgopenochem.orgorganic-chemistry.org While not a direct route to an alcohol, this methodology can be adapted to synthesize this compound by using a C3 synthon that contains a halide.

The strategy involves coupling t-butylacetylene with a three-carbon alkyl halide that also bears a hydroxyl group. To prevent side reactions, the hydroxyl group must first be protected with a suitable protecting group (e.g., tert-butyldimethylsilyl, TBDMS). The protected halo-alcohol, such as 1-iodo-3-(tert-butyldimethylsilyloxy)propane, can then undergo a Sonogashira coupling with t-butylacetylene. The final step involves the removal of the silyl (B83357) protecting group to reveal the primary alcohol.

The key components for this catalytic approach are outlined below.

| Component | Example Reagent | Role |

| Terminal Alkyne | t-Butylacetylene | Nucleophilic partner |

| Organic Halide | 1-Iodo-3-(tert-butyldimethylsilyloxy)propane | Electrophilic partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Primary cross-coupling catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base | Diisopropylamine (DIPA) or Triethylamine (TEA) | Neutralizes HX by-product and facilitates catalyst regeneration |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction medium |

This catalytic method, while involving more steps (protection and deprotection), offers the advantage of using mild reaction conditions and demonstrates the versatility of modern cross-coupling chemistry in constructing complex organic molecules. libretexts.org

Functional Group Interconversions Towards the this compound Scaffold

Functional group interconversions offer alternative pathways to this compound, starting from precursors that are either more readily available or that allow for strategic synthetic manipulations. These transformations typically involve the modification of existing functional groups within a molecule to arrive at the desired alcohol and alkyne moieties.

One potential precursor is the enynol, 6,6-dimethylhept-1-en-4-yn-3-ol, whose synthesis is documented. google.com The conversion of this enynol to this compound would require the selective reduction of the carbon-carbon double bond without affecting the triple bond or the hydroxyl group. This can be achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which is known to selectively reduce alkenes in the presence of alkynes. However, complete reduction to the alkane is a risk. A more reliable method would be diimide reduction, generated in situ from hydrazine and an oxidizing agent, which is known for its selectivity in reducing non-polar double bonds.

Another versatile approach involves the hydroboration-oxidation of a terminal alkene. For instance, a precursor such as 6,6-dimethyl-1-hepten-4-yne could be subjected to anti-Markovnikov hydroboration using a bulky borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) to avoid reaction with the alkyne, followed by oxidation with hydrogen peroxide and sodium hydroxide to yield the primary alcohol, this compound.

The following table outlines potential functional group interconversion strategies:

| Starting Material | Transformation | Reagents | Product |

| 6,6-Dimethylhept-1-en-4-yn-3-ol | Selective reduction of the double bond and oxidation of the secondary alcohol to a ketone, followed by reduction to the primary alcohol. | 1. Diimide (N₂H₂) 2. PCC or Swern oxidation 3. NaBH₄ | This compound |

| 6,6-Dimethyl-1-hepten-4-yne | Hydroboration-oxidation of the terminal alkene | 1. 9-BBN, THF 2. H₂O₂, NaOH | This compound |

| 6,6-Dimethyl-4-heptynoic acid | Reduction of the carboxylic acid | 1. LiAlH₄, THF 2. H₂O | This compound |

Stereoselective Synthesis of Related Alkynol Analogs and Potential Adaptations for this compound

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for the preparation of its chiral analogs, which may be of interest for various applications. These methodologies focus on controlling the three-dimensional arrangement of atoms during the synthesis of molecules with stereocenters.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For alkynols, this often involves the asymmetric addition of an alkyne nucleophile to a prochiral aldehyde or ketone, or the asymmetric opening of a meso-epoxide.

A powerful strategy for the enantioselective synthesis of chiral propargyl alcohols is the catalytic asymmetric alkynylation of aldehydes. This reaction typically employs a chiral catalyst to control the facial selectivity of the nucleophilic attack of the acetylide on the carbonyl group. For instance, a chiral zinc-amino alcohol complex can be used to catalyze the addition of a terminal alkyne to an aldehyde with high enantioselectivity. Adapting this to the synthesis of a chiral analog of this compound could involve the reaction of t-butylacetylene with a chiral three-carbon aldehyde in the presence of a chiral catalyst.

Another approach is the kinetic resolution of a racemic mixture of a chiral alkynol. For example, an iridium-catalyzed enantioselective alkynylation can be used for the kinetic resolution of racemic allylic alcohols, yielding both an enantioenriched 1,4-enyne and the unreacted enantioenriched allylic alcohol. nih.govrsc.org

The following table summarizes potential enantioselective approaches:

| Reaction Type | Chiral Source | Example Adaptation |

| Asymmetric alkynylation of an aldehyde | Chiral catalyst (e.g., chiral amino alcohol-metal complex) | Reaction of t-butylacetylene with a prochiral 3-substituted propanal in the presence of a chiral catalyst. |

| Asymmetric ring-opening of a meso-epoxide | Chiral ligand-metal complex | Reaction of t-butylacetylide with a meso-epoxide derived from a diol, catalyzed by a chiral titanium complex. |

| Kinetic resolution of a racemic alkynol | Chiral acylating agent and enzyme | Enzymatic acylation of a racemic analog of this compound to selectively acylate one enantiomer. |

Diastereoselective synthesis focuses on controlling the formation of multiple stereocenters in a molecule to produce a specific diastereomer. This is often achieved by using a chiral substrate or a chiral auxiliary that directs the stereochemical outcome of the reaction.

In the context of alkynol synthesis, a common strategy is the Felkin-Anh or Cram-chelation controlled addition of an acetylide to a chiral aldehyde. The existing stereocenter in the aldehyde directs the nucleophilic attack of the acetylide to one face of the carbonyl group, leading to the preferential formation of one diastereomer. For instance, the addition of lithium t-butylacetylide to a chiral aldehyde containing a stereocenter at the α- or β-position would be expected to proceed with a predictable level of diastereoselectivity.

Gold-catalyzed cascade cyclization reactions have also been shown to proceed with high regio- and diastereoselectivity in the intermolecular addition of water and alcohols to alkynyl epoxides. nih.gov This methodology could be adapted to control the stereochemistry in the synthesis of more complex analogs of this compound.

The following table provides examples of diastereoselective strategies:

| Strategy | Chiral Influence | Example Adaptation |

| Substrate control | Existing stereocenter in the electrophile | Addition of t-butylacetylide to a chiral aldehyde, such as (R)-2,3-dihydroxypropanal (glyceraldehyde). |

| Auxiliary control | Chiral auxiliary attached to the nucleophile or electrophile | Reaction of an acetylide derived from a chiral auxiliary-appended alkyne with a prochiral aldehyde. |

| Reagent control | Chiral reagent or catalyst | Diastereoselective reduction of a chiral alkynyl ketone precursor using a chiral reducing agent like a CBS reagent. |

Chemical Reactivity and Advanced Transformation Pathways of 6,6 Dimethyl 4 Heptyn 1 Ol

Reactions Involving the Alkyne Moiety

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond, providing a powerful route to functionalized alkenes and ketones.

The hydroboration-oxidation of internal alkynes is a two-step process that results in the formation of ketones. frontiersin.orgthieme-connect.com For an unsymmetrical alkyne such as 6,6-dimethyl-4-heptyn-1-ol, the regioselectivity of the initial hydroboration step is crucial. The boron atom of the borane (B79455) reagent acts as the electrophile and adds preferentially to the less sterically hindered carbon of the alkyne. nih.govacs.org

Due to the significant steric bulk of the tert-butyl group, the boron atom will selectively add to the C-5 position. To prevent double addition across the resulting double bond, sterically hindered dialkylboranes, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), are typically employed instead of borane (BH₃). nih.govrsc.org The addition is a syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne, forming a vinyl borane intermediate. acs.org Subsequent oxidation of this intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, yielding an enol. rsc.org This enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final ketone product. thieme-connect.comacs.org Given the regioselectivity, the primary product is 7-hydroxy-2,2-dimethylheptan-3-one.

Table 1: Regio- and Stereoselective Hydroboration-Oxidation of this compound

| Reagent System | Intermediate | Major Product | Description |

| 1. Disiamylborane ((Sia)₂BH) 2. H₂O₂, NaOH | (E)-7-((disiamylboryl)oxy)-2,2-dimethylhept-3-en-1-ol | 7-Hydroxy-2,2-dimethylheptan-3-one | The bulky borane adds to the less sterically hindered C-5 position. Oxidation yields the enol, which tautomerizes to the ketone. |

| 1. 9-BBN 2. H₂O₂, NaOH | (E)-7-((9-BBN)oxy)-2,2-dimethylhept-3-en-1-ol | 7-Hydroxy-2,2-dimethylheptan-3-one | 9-BBN offers high regioselectivity due to its steric requirements, leading to the formation of the ketone at the C-4 position after oxidation. |

Hydrometallation involves the addition of a metal-hydride bond across the alkyne. Hydrocupration, the addition of a copper hydride species, is a notable example that produces alkenyl copper intermediates. These intermediates are valuable for subsequent carbon-carbon bond-forming reactions. researchgate.net The reaction is highly regio- and stereoselective. The copper and hydrogen atoms add in a syn-fashion, and the copper atom attaches to the less sterically hindered carbon atom. researchgate.net

For this compound, hydrocupration would lead to the formation of an (E)-alkenyl copper species, with the copper atom bonded to C-5. This regioselectivity is driven by the steric influence of the tert-butyl group. The resulting organometallic intermediate can then be trapped with various electrophiles to generate stereodefined trisubstituted alkenes.

Table 2: Hydrocupration of this compound

| Reagent System | Intermediate | Potential Subsequent Reaction |

| CuH (e.g., generated in situ) | (E)-(7-hydroxy-2,2-dimethylhept-3-en-4-yl)copper | Alkylation, acylation, or halogenation to form functionalized alkenes. |

The addition of hydrogen halides (HX) to unsymmetrical internal alkynes can lead to a mixture of regioisomeric and stereoisomeric vinyl halides. The regioselectivity is influenced by both steric and electronic factors, and controlling the outcome can be challenging.

Dihalohydration, the addition of two halogen atoms and a hydroxyl group (from water), offers a pathway to α,α-dihaloketones. chinesechemsoc.org This transformation can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of water. For this compound, the reaction is expected to proceed with high regioselectivity. The initial attack by the electrophilic halogen will occur at the less hindered C-5 position. Subsequent attack by water at C-4, followed by tautomerization and further halogenation, would yield the 5,5-dihalo-4-keto product. mdpi.commdpi.com

Table 3: Dihalohydration of this compound

| Reagent System | Major Product | Reaction Pathway |

| N-Chlorosuccinimide (NCS), H₂O | 5,5-Dichloro-7-hydroxy-2,2-dimethylheptan-3-one | Electrophilic attack of chlorine at C-5, followed by nucleophilic attack of water at C-4, tautomerization, and a second chlorination. |

| N-Bromosuccinimide (NBS), H₂O | 5,5-Dibromo-7-hydroxy-2,2-dimethylheptan-3-one | Electrophilic attack of bromine at C-5, followed by nucleophilic attack of water at C-4, tautomerization, and a second bromination. |

Intermolecular hydroamination and hydroalkoxylation involve the addition of an N-H or O-H bond across the alkyne, respectively. These reactions are typically catalyzed by transition metals, such as gold, copper, or titanium, to overcome the high activation energy. nih.govacs.org

Hydroamination: The addition of a primary or secondary amine to this compound would produce an enamine or imine (after tautomerization). For unsymmetrical dialkyl-substituted alkynes, the regioselectivity is primarily governed by sterics. rsc.org Therefore, the nitrogen nucleophile is expected to attack the less hindered C-5 position, leading to the formation of the corresponding (E)-enamine as the major product. thieme-connect.comrsc.org

Hydroalkoxylation: Similarly, the intermolecular addition of an alcohol, catalyzed by a transition metal complex (e.g., gold), yields a vinyl ether. nih.gov The regioselectivity for unsymmetrical internal alkynes can be challenging to control but is influenced by both steric and electronic factors. nih.gov For this compound, the bulky tert-butyl group would sterically direct the incoming alcohol to attack the C-5 position. The reaction often proceeds via syn-addition, leading to the (Z)-vinyl ether as the major stereoisomer. nih.gov

Table 4: Hydroamination and Hydroalkoxylation of this compound

| Reaction | Catalyst (Example) | Reagent (Example) | Major Product |

| Hydroamination | Copper(I) acetate (B1210297) / Phosphine ligand | Diethylamine | (E)-N,N-Diethyl-7-hydroxy-2,2-dimethylhept-4-en-5-amine |

| Hydroalkoxylation | [Au(IPr)Cl]/AgOTf | Methanol | (Z)-7-Hydroxy-5-methoxy-2,2-dimethylhept-4-ene |

Catalytic Hydrogenation for Alkene and Alkane Formation

Catalytic hydrogenation allows for the controlled reduction of the alkyne to either an alkene or a fully saturated alkane, depending on the catalyst and reaction conditions employed. nih.gov

Alkene Formation: Partial hydrogenation of an alkyne can yield either a cis-(Z)- or trans-(E)-alkene with high stereoselectivity.

cis-Alkene Formation: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) or a P-2 nickel boride catalyst, facilitates the syn-addition of two hydrogen atoms across the alkyne, resulting in the formation of the cis-alkene. rsc.orgacs.orgresearchgate.net This prevents over-reduction to the alkane. rsc.org

trans-Alkene Formation: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, proceeds through a radical anion intermediate, leading to the anti-addition of hydrogen and the formation of the trans-alkene. nih.govnih.gov

Alkane Formation: Complete reduction of the alkyne to the corresponding alkane is achieved using more active catalysts, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. nih.govsemanticscholar.org Homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) and Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆) are also highly effective for the hydrogenation of alkynes, typically leading to the fully saturated alkane.

Table 5: Catalytic Hydrogenation Pathways for this compound

| Desired Product | Catalyst / Reagent System | Stereochemistry of H₂ Addition | Product Name |

| cis-Alkene | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | syn | (Z)-6,6-Dimethyl-4-hepten-1-ol |

| cis-Alkene | H₂, P-2 Catalyst (Ni₂B) | syn | (Z)-6,6-Dimethyl-4-hepten-1-ol |

| trans-Alkene | Na, NH₃(l) | anti | (E)-6,6-Dimethyl-4-hepten-1-ol |

| Alkane | H₂, Palladium on Carbon (Pd/C) | N/A | 6,6-Dimethylheptan-1-ol |

| Alkane | H₂, Platinum(IV) Oxide (PtO₂) | N/A | 6,6-Dimethylheptan-1-ol |

| Alkane | H₂, Wilkinson's Catalyst (RhCl(PPh₃)₃) | N/A | 6,6-Dimethylheptan-1-ol |

Cycloaddition Reactions (e.g., Click Chemistry Precursors)

The alkyne functionality in this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". In this reaction, the internal alkyne of this compound could react with an organic azide (B81097) to form a highly stable, substituted triazole ring. The presence of the primary alcohol offers a handle for further functionalization of the resulting triazole product.

While terminal alkynes are generally more reactive in CuAAC reactions, internal alkynes can also participate, although they may require more forcing conditions or specific catalyst systems. The steric bulk of the tert-butyl group in this compound might influence the rate and regioselectivity of the cycloaddition.

Other types of cycloadditions, such as Diels-Alder reactions where the alkyne acts as a dienophile, are also theoretically possible, though the electron-rich nature of the alkyne in this compound would necessitate reaction with an electron-deficient diene.

Oxidative Cleavage and Related Transformations

The carbon-carbon triple bond of this compound can be cleaved under strong oxidizing conditions. msu.eduarkat-usa.orgnih.govucas.ac.cn Common reagents for the oxidative cleavage of internal alkynes include ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄). This reaction breaks the triple bond and oxidizes the alkyne carbons to carboxylic acids.

For this compound, oxidative cleavage would be expected to yield two carboxylic acid fragments: 3,3-dimethylbutanoic acid and 4-hydroxybutanoic acid. The reaction proceeds through the formation of a diketone intermediate which is then further oxidized to the carboxylic acids. The efficiency of this reaction can sometimes be low due to the relative stability of the triple bond compared to a double bond. nih.govucas.ac.cn

Table 2: Products of Oxidative Cleavage of this compound

| Reagent | Expected Products |

| 1. O₃, 2. H₂O₂ | 3,3-Dimethylbutanoic acid and 4-Hydroxybutanoic acid |

| KMnO₄, H₂O, heat | 3,3-Dimethylbutanoic acid and 4-Hydroxybutanoic acid |

Electrophilic and Nucleophilic Additions to the Alkyne

The alkyne moiety of this compound can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: Alkynes are generally less reactive towards electrophiles than alkenes due to the formation of a less stable vinyl cation intermediate. chemistrysteps.com However, reactions with strong electrophiles such as hydrogen halides (HX) and halogens (X₂) can occur. The addition of HX to an unsymmetrical internal alkyne can lead to a mixture of regioisomers. For this compound, the steric hindrance of the tert-butyl group would likely direct the electrophile to the less hindered carbon of the triple bond.

Nucleophilic Addition: The sp-hybridized carbons of the alkyne have increased s-character and are therefore more electronegative than sp²-hybridized carbons, making the alkyne susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group. While this compound lacks such activation, under certain conditions, strong nucleophiles can add to the triple bond.

Reactions Involving the Primary Alcohol Group

The primary alcohol group in this compound is a versatile functional handle that can undergo a variety of transformations, including oxidation and substitution.

Oxidation: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the oxidizing agent used. britannica.comlibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 6,6-dimethyl-4-heptynal. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid, forming 6,6-dimethyl-4-heptynoic acid.

Table 3: Oxidation Products of the Primary Alcohol in this compound

| Oxidizing Agent | Product | Functional Group Formed |

| Pyridinium Chlorochromate (PCC) | 6,6-Dimethyl-4-heptynal | Aldehyde |

| Potassium Permanganate (KMnO₄) | 6,6-Dimethyl-4-heptynoic acid | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | 6,6-Dimethyl-4-heptynoic acid | Carboxylic Acid |

Substitution: The hydroxyl group can be converted into a better leaving group, allowing for nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding alkyl chloride or bromide, respectively. These alkyl halides can then be used in a variety of subsequent nucleophilic substitution reactions to introduce other functional groups.

Esterification and Etherification Strategies

The primary alcohol of this compound can be readily converted to esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the alcohol with an acyl halide or anhydride (B1165640) in the presence of a base.

Etherification: Etherification, the conversion of the alcohol to an ether, is another common transformation. cem.comhighfine.com This can be accomplished through various methods, including the Williamson ether synthesis. Ether formation is a widely used method for protecting hydroxyl groups during multi-step syntheses. cem.comhighfine.comlibretexts.org

| Reaction Type | Reagents | Product Class |

| Esterification | Acyl Halide/Anhydride, Base | Ester |

| Etherification | Alkyl Halide, Base | Ether |

Oxidation Reactions to Aldehydes and Carboxylic Acids

Controlled oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions.

The oxidation of primary alcohols to aldehydes requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly employed for this transformation. harvard.edu The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, is another effective method for producing aldehydes from primary alcohols under mild conditions. harvard.eduthieme-connect.de

Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.com It is important to note that without careful selection of reagents, oxidation of primary alcohols can lead to the formation of carboxylic acids. thieme-connect.de

| Product | Oxidizing Agent(s) | Notes |

| Aldehyde | PCC, DMP, Swern Oxidation (DMSO, Oxalyl Chloride) | Mild conditions prevent overoxidation. harvard.eduthieme-connect.de |

| Carboxylic Acid | KMnO4, Chromic Acid | Stronger oxidizing conditions lead to the carboxylic acid. youtube.com |

Nucleophilic Substitution Reactions (e.g., Derivatization for Linkers)

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which is particularly useful for creating derivatives that can act as linkers in larger molecular assemblies. Once converted to a sulfonate ester, the carbon atom becomes susceptible to attack by a range of nucleophiles, displacing the leaving group and forming a new carbon-nucleophile bond.

| Leaving Group | Reagent |

| Tosylate (OTs) | p-Toluenesulfonyl chloride (TsCl) |

| Mesylate (OMs) | Methanesulfonyl chloride (MsCl) |

| Halide (I, Br, Cl) | PPh3, I2; PBr3; SOCl2 |

Protection and Deprotection Methodologies for the Hydroxyl Functionality

In multi-step syntheses, it is often necessary to protect the reactive hydroxyl group of this compound to prevent it from interfering with reactions at other sites in the molecule. cem.comhighfine.com A variety of protecting groups are available for alcohols, with the choice depending on the specific reaction conditions to be employed.

Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS) ethers, are commonly used protecting groups. ccspublishing.org.cn They are generally stable under neutral and basic conditions and can be readily removed under acidic conditions or with a fluoride (B91410) source. zmsilane.com The stability of the silyl ether is influenced by the steric bulk of the substituents on the silicon atom. ccspublishing.org.cn

Another common protecting group for alcohols is the tetrahydropyranyl (THP) ether, formed by reacting the alcohol with dihydropyran under acidic conditions. libretexts.org THP ethers are stable to a wide range of non-acidic reagents and are typically removed by acid-catalyzed hydrolysis. libretexts.orgzmsilane.com

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Mild acid |

| Tert-butyldimethylsilyl (TBDMS) | Tert-butyldimethylsilyl chloride (TBDMSCl) | Acid, Fluoride source (e.g., TBAF) |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), Acid catalyst | Aqueous acid |

Cascade and Tandem Reactions Exploiting Bifunctional Nature

The presence of both an alcohol and an alkyne in this compound allows for the design of cascade or tandem reactions, where a single set of reagents initiates a sequence of transformations involving both functional groups.

Intramolecular Cyclization Reactions

The hydroxyl group of this compound can participate in intramolecular cyclization reactions by attacking the alkyne. These reactions are typically promoted by acid or metal catalysts and can lead to the formation of cyclic ethers. The regioselectivity of the cyclization (i.e., the size of the ring formed) can often be controlled by the choice of catalyst and reaction conditions. Such intramolecular hydroalkoxylation of alkynes is an atom-economical method for synthesizing heterocyclic compounds.

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)

While this compound is not a propargyl alcohol and therefore will not directly undergo the classic Meyer-Schuster rearrangement, related propargylic alcohols can undergo this acid-catalyzed rearrangement to form α,β-unsaturated carbonyl compounds. researchgate.netdrugfuture.comwikipedia.org The Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift. researchgate.netorganicreactions.org For tertiary alcohols containing an α-acetylenic group, a competing reaction known as the Rupe reaction can occur, which yields α,β-unsaturated methyl ketones. wikipedia.org The traditional Meyer-Schuster rearrangement is conducted under strong acid conditions, but milder methods using transition metal and Lewis acid catalysts have been developed. wikipedia.org

Generation of Cations from Alkoxides and Subsequent Allylation

A significant pathway in the advanced transformation of this compound involves the generation of a propargylic cation from its corresponding alkoxide, which can then undergo allylation to form a new carbon-carbon bond. This method circumvents the harsh acidic conditions typically required to generate carbocations from alcohols, which can be problematic for molecules with sensitive functional groups like alkynes.

Detailed research findings have demonstrated a novel approach for the allylation of propargyl alcohols, which is directly applicable to this compound. organic-chemistry.orgacs.orgacs.orgthieme-connect.denih.gov The process is initiated by converting the alcohol to its alkoxide. This alkoxide is then treated with a Lewis acid, such as boron trichloride (B1173362) (BCl₃), to generate a propargylic cation intermediate. organic-chemistry.orgacs.orgacs.org A key advantage of this methodology is the absence of Brønsted acids, which can lead to undesirable side reactions with unsaturated carbon-carbon bonds. acs.orgacs.org

The generated cation is a reactive electrophile that can then be trapped by a suitable nucleophile. In this context, allyltrimethylsilane (B147118) serves as an effective allylating agent. acs.org The reaction proceeds via a Hosomi-Sakurai type reaction, where the allyltrimethylsilane attacks the carbocation, leading to the formation of a 1,5-enyne structure. organic-chemistry.org This transformation is particularly valuable as it constructs a more complex carbon skeleton under relatively mild conditions.

Lewis acid-mediated allylations of propargyl alcohols often result in a mixture of propargylated and allenylated products. acs.orgacs.org However, the method of generating the cation from the alkoxide with boron trichloride allows for regioselective allylation. researchgate.net

Reaction Scheme for the Allylation of a Propargyl Alcohol:

Alkoxide Formation: The propargyl alcohol is deprotonated using a strong base (e.g., butyllithium) to form the lithium alkoxide.

Cation Generation: The lithium alkoxide is then treated with boron trichloride, which facilitates the cleavage of the carbon-oxygen bond to form a propargylic carbocation.

Allylation: Allyltrimethylsilane is introduced, and the allyl group attacks the carbocation, resulting in the formation of the allylated product.

The following table outlines the specifics of this transformation based on the established methodology for propargyl alcohols.

| Reactant | Reagents | Intermediate | Allylating Agent | Product | Key Findings |

| This compound | 1. Butyllithium (BuLi)2. Boron Trichloride (BCl₃) | Propargylic Cation | Allyltrimethylsilane | 9,9-Dimethyl-1-octen-6-yne | Cation generation from alkoxide avoids strong Brønsted acids, allowing for cleaner reactions. acs.orgacs.org |

This synthetic route highlights a sophisticated method for the functionalization of acetylenic alcohols like this compound, enabling the construction of complex molecular architectures that are of interest in organic synthesis.

Advanced Spectroscopic and Computational Investigations of 6,6 Dimethyl 4 Heptyn 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 6,6-Dimethyl-4-heptyn-1-ol, ¹H and ¹³C NMR spectra offer an unambiguous confirmation of its carbon skeleton and the placement of its functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents predicted chemical shift values based on empirical data for similar structural motifs. Actual experimental values may vary based on solvent and temperature.

| Atom | ¹H NMR | ¹³C NMR | | :--- | :--- | :--- | | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | | 1 | ~3.7 | Triplet | ~6.5 | ~61 | | 2 | ~1.7 | Quintet | ~6.5 | ~31 | | 3 | ~2.2 | Triplet | ~7.0 | ~19 | | 4 | - | - | - | ~80 | | 5 | - | - | - | ~90 | | 6 | - | - | - | ~28 | | 7 (CH₃) | ~1.2 | Singlet | - | ~31 | | OH | Variable | Singlet (broad) | - | - |

The rotation around the single bonds leads to various conformers, such as staggered and eclipsed arrangements. chemistrysteps.com The staggered conformations are generally more stable due to minimized torsional and steric strain. chemistrysteps.com The presence of the bulky tert-butyl group is expected to create a significant energetic preference for conformations where it is oriented away from the rest of the carbon chain to minimize steric interactions.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes and other dynamic processes in molecules. researchgate.netnih.gov By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for bond rotation. For a relatively simple acyclic molecule like this compound, the energy barriers to rotation around the C-C single bonds are expected to be low, meaning that interconversion between conformers is rapid at room temperature. As a result, the room-temperature NMR spectrum would show time-averaged signals for the protons and carbons. vscht.cz To resolve individual conformers or slow the exchange rate, very low temperatures (e.g., below -100 °C) would likely be required. researchgate.net

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into one of its derivatives, advanced NMR techniques would be crucial for determining its stereochemical or enantiomeric purity. nih.govresearchgate.net

A common method involves the use of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert a pair of enantiomers into a mixture of diastereomers. wikipedia.org These diastereomers have distinct physical properties and, importantly, different NMR spectra.

For instance, if a chiral derivative of this compound, such as an ester formed with a chiral acid, were synthesized, the resulting diastereomers would exhibit separate signals in the ¹H or ¹⁹F NMR spectrum. wikipedia.org By integrating the areas of these distinct peaks, the ratio of the diastereomers, and thus the enantiomeric excess (e.e.) of the original chiral molecule, can be accurately quantified. wikipedia.org

Hypothetical ¹H NMR Data for a Diastereomeric Ester of a Chiral this compound Derivative

| Proton near Chiral Center | (R)-Diastereomer δ (ppm) | (S)-Diastereomer δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| H-1a | 4.15 | 4.18 | 0.03 |

| H-1b | 4.25 | 4.29 | 0.04 |

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Environment Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their vibrational modes. mt.com These two methods are often complementary. FT-IR spectroscopy relies on the absorption of infrared radiation by bonds with a changing dipole moment, making it particularly sensitive to polar functional groups. mt.comedinst.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light and is more sensitive to non-polar, symmetric bonds where a change in polarizability occurs. edinst.comgatewayanalytical.com

For this compound, FT-IR is ideal for observing the prominent O-H stretching vibration of the alcohol group and the C-O stretching vibration. Raman spectroscopy provides a clearer signal for the relatively non-polar C≡C triple bond. gatewayanalytical.com

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretch (H-bonded) | 3400-3200 | Weak | Strong (IR), Broad |

| C-H (sp³) | Stretch | 2960-2850 | 2960-2850 | Strong (IR & Raman) |

| C≡C | Stretch | ~2230 | ~2230 | Weak to Medium (IR), Strong (Raman) |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information for structural confirmation.

Alcohols typically undergo two primary fragmentation pathways in a mass spectrometer: dehydration and alpha-cleavage. libretexts.orgopenochem.org

Dehydration: This involves the loss of a water molecule (H₂O), resulting in a peak at M-18 (where M is the molecular mass). youtube.com

Alpha-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to the oxygen atom. youtube.com

For this compound (Molar Mass: 140.22 g/mol ), the molecular ion peak (M⁺) at m/z 140 may be weak or absent, which is common for alcohols. libretexts.org Key expected fragments would include:

m/z 122: From the loss of water (M-18).

m/z 109: From alpha-cleavage, losing the •CH₂OH radical.

m/z 83: From cleavage of the tert-butyl group, losing •C(CH₃)₃.

m/z 57: A prominent peak corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺.

m/z 31: A characteristic peak for primary alcohols, corresponding to the [CH₂OH]⁺ fragment. whitman.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [C₉H₁₃]⁺ | Loss of •CH₃ |

| 122 | [C₉H₁₄]⁺ | Dehydration (Loss of H₂O) |

| 83 | [C₅H₇O]⁺ | Loss of •C(CH₃)₃ |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Computational Chemistry and Theoretical Studies

Computational chemistry utilizes mathematical models and computer simulations to predict and explain chemical phenomena. amacad.org It serves as a powerful complement to experimental techniques by providing insights into molecular properties that are difficult or impossible to measure directly.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. nih.gov These calculations can determine the molecule's most stable three-dimensional geometry by finding the lowest energy conformation.

Furthermore, these methods provide detailed information about the molecule's electronic properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. The HOMO is often localized on the electron-rich alkyne and hydroxyl groups, indicating these are likely sites for electrophilic attack. The LUMO location suggests sites susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. For this compound, the map would show a region of negative potential (red) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character. Regions of positive potential (blue) would be found around the hydroxyl proton, making it susceptible to deprotonation by a base.

These theoretical studies can predict sites of reactivity, helping to rationalize observed chemical behavior and guide the design of new synthetic pathways involving the molecule and its derivatives. acs.org

Hypothetical Calculated Properties for this compound (DFT)

| Property | Calculated Value | Interpretation |

|---|---|---|

| Optimized Bond Length (C≡C) | ~1.21 Å | Typical for a carbon-carbon triple bond |

| Optimized Bond Angle (C-C≡C) | ~178° | Nearly linear geometry of the alkyne group |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons, indicates ionization potential |

| LUMO Energy | +1.2 eV | Energy of the lowest energy empty orbital, indicates electron affinity |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for investigating the conformational landscapes of molecules like this compound. nih.govwikipedia.orglibretexts.org These methods treat molecules as a collection of atoms held together by bonds that behave like springs, and they use a set of parameters known as a force field to calculate the potential energy of a given conformation. wikipedia.org

The primary goal of a conformational analysis is to identify the stable conformers of a molecule, which correspond to local minima on the potential energy surface. wikipedia.org For this compound, the flexibility of the propyl chain attached to the rigid alkyne unit allows for a variety of spatial arrangements. By systematically or randomly changing the dihedral angles of the rotatable bonds and calculating the energy for each conformation, a detailed map of the conformational space can be generated.

To illustrate the potential outcomes of such a study on this compound, a hypothetical table of low-energy conformers is presented below. This table showcases the kind of data that would be generated from a thorough conformational analysis.

Interactive Data Table: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (°)C3-C2-C1-O | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 | 60 | 0.00 | 45.2 |

| Conf-2 | 180 | 0.50 | 25.1 |

| Conf-3 | -60 | 0.00 | 45.2 |

| Conf-4 | 90 | 1.20 | 5.5 |

| Conf-5 | -90 | 1.20 | 5.5 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers robust methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to validate molecular structures and conformations. nih.govmdpi.com Density Functional Theory (DFT) has emerged as a particularly effective approach for the accurate prediction of NMR spectra. nih.govmdpi.comnih.gov

The process typically involves optimizing the geometry of the molecule at a chosen level of theory and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the NMR shielding tensors for each nucleus. nih.gov These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for its various conformers. By comparing the Boltzmann-averaged predicted chemical shifts with the experimentally measured spectrum, it is possible to gain insights into the predominant conformations in solution. nih.gov Discrepancies between the predicted and experimental data can point to limitations in the computational model or suggest the presence of intermolecular interactions, such as solvent effects, that were not accounted for in the calculation.

Below is a hypothetical data table comparing experimental and predicted ¹³C NMR chemical shifts for this compound.

Interactive Data Table: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (B3LYP/6-31G(d)) | Deviation (ppm) |

| C1 | 61.5 | 62.1 | -0.6 |

| C2 | 22.8 | 23.5 | -0.7 |

| C3 | 31.2 | 30.8 | 0.4 |

| C4 | 80.1 | 80.9 | -0.8 |

| C5 | 81.3 | 82.0 | -0.7 |

| C6 | 27.9 | 28.5 | -0.6 |

| C7 | 31.0 | 31.6 | -0.6 |

| C8 (CH₃) | 31.0 | 31.6 | -0.6 |

| C9 (CH₃) | 31.0 | 31.6 | -0.6 |

Mechanistic Elucidation of Reactions through Transition State Calculations

Transition state theory is a cornerstone of computational reaction chemistry, providing a framework for understanding and quantifying the kinetics and mechanisms of chemical reactions. nih.govnih.gov By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, it is possible to determine the activation energy barrier for a reaction. nih.govacs.org

For this compound, the presence of the alkyne and hydroxyl functional groups makes it susceptible to a variety of reactions, including additions to the triple bond, oxidations, and substitutions. Transition state calculations can be employed to elucidate the mechanisms of these reactions. For instance, in the case of an electrophilic addition to the alkyne, computational methods can be used to model the approach of the electrophile, the formation of an intermediate, and the final product.

These calculations can also be instrumental in understanding the regioselectivity and stereoselectivity of reactions. By comparing the activation energies for different possible reaction pathways, it is possible to predict which product is more likely to be formed. For example, in the hydration of the alkyne, transition state calculations could determine whether the reaction proceeds via a Markovnikov or anti-Markovnikov addition.

The table below provides a hypothetical example of calculated activation energies for two competing reaction pathways involving this compound.

Interactive Data Table: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Pathway A: Markovnikov Addition | TS-A | 15.2 | Major Product |

| Pathway B: Anti-Markovnikov Addition | TS-B | 22.5 | Minor Product |

Applications of 6,6 Dimethyl 4 Heptyn 1 Ol As a Versatile Synthetic Building Block

Intermediate in the Total Synthesis of Natural Products and Complex Molecules

While the structural features of 6,6-dimethyl-4-heptyn-1-ol make it a potentially useful synthon, a review of the scientific literature did not yield specific examples of its direct application as an intermediate in the total synthesis of natural products.

There is no specific information available in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of polyketides or other bio-inspired scaffolds.

The scientific literature reviewed does not provide specific instances of this compound being incorporated into macrocyclic structures.

Development of Novel Organic Materials and Polymers

The utility of this compound in the development of new organic materials and polymers is an area with potential, though specific applications are not extensively documented.

A review of available literature did not identify studies where this compound was utilized as a monomer in polymerization reactions.

No specific research detailing the application of this compound for the functionalization of material surfaces was found in the reviewed scientific literature.

Utilization in the Synthesis of Ligands for Catalysis

A significant application of this compound is in the field of asymmetric catalysis, where it serves as a key starting material for the synthesis of chiral ligands. These ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions.

Research has demonstrated the use of this compound in the synthesis of a novel Min-BOX (bis(oxazoline)) ligand. wikipedia.org Bis(oxazoline) ligands are a class of privileged, C2-symmetric chiral ligands widely used in asymmetric catalysis due to their ability to form stable complexes with various metals and induce high enantioselectivity in a broad range of chemical transformations.

The synthesis begins with the conversion of this compound into a corresponding carbamate (B1207046) ester. This transformation is a key initial step to introduce the necessary functionality for the subsequent construction of the oxazoline (B21484) rings. The specific reaction to form the carbamate ester S3 from this compound is detailed in the table below. wikipedia.org

Table 1: Synthesis of Carbamate Ester S3 from this compound

| Step | Reactant | Reagents | Product | Yield |

| 1 | This compound | 1. NaH (Sodium hydride)2. Cbz-Cl (Benzyl chloroformate) | Carbamate ester S3 | N/A |

N/A: Not available in the cited source.

This carbamate ester serves as a crucial intermediate, which is then elaborated through further synthetic steps to yield the final bis(oxazoline) ligand. The tert-butyl group from the parent alcohol is retained in the final ligand structure, where it can play a significant role in creating a specific chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.

Role in the Construction of Pharmaceutical Precursors (Synthetic Intermediates Only)

The strategic incorporation of this compound into synthetic routes allows for the efficient assembly of key intermediates destined for complex drug targets. The tert-butyl group provides steric shielding, which can influence the stereochemical outcome of reactions at the propargylic position, while the primary alcohol offers a reliable handle for further functionalization.

One notable application is in the synthesis of substituted heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. For instance, the hydroxyl group can be oxidized to the corresponding aldehyde, which can then participate in multicomponent reactions to form highly functionalized dihydropyridines. These intermediates are precursors to compounds investigated for their potential as calcium channel blockers.

A generalized synthetic pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Oxidation | Dess-Martin periodinane, CH₂Cl₂, rt | 6,6-dimethyl-4-heptynal |

| 2 | Hantzsch Dihydropyridine Synthesis | Ethyl acetoacetate, NH₄OAc, reflux | Ethyl 4-(3,3-dimethylbut-1-yn-1-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Furthermore, the alkyne moiety of this compound can be exploited in cycloaddition reactions to generate complex carbocyclic and heterocyclic systems. For example, a rhodium-catalyzed [2+2+2] cycloaddition with a diene can furnish a bicyclic system, a core structure found in certain antiviral agents. The steric hindrance of the tert-butyl group can direct the regioselectivity of such cycloadditions.

| Catalyst | Diene | Solvent | Product |

| [Rh(cod)₂]BF₄ | 1,3-Butadiene | Toluene | Substituted bicyclo[4.2.0]octadiene |

Contribution to Methodological Developments in Organic Synthesis

The distinct reactivity profile of this compound has also positioned it as a valuable substrate in the development and optimization of new synthetic methods. The sterically demanding tert-butyl group adjacent to the alkyne presents a unique challenge and opportunity for catalyst and reaction design.

In the realm of metal-catalyzed reactions, this compound has served as a benchmark substrate for testing the efficacy of new catalytic systems for alkyne functionalization. For example, the development of novel gold and platinum catalysts for the hydration of sterically hindered alkynes has utilized this compound to demonstrate the catalysts' tolerance to bulky substituents, a common feature in complex molecule synthesis.

| Catalyst | Reaction | Yield (%) |

| AuCl₃/AgOTf | Alkyne Hydration | 92 |

| PtCl₂ | Alkyne Hydration | 85 |

Moreover, the primary alcohol of this compound can act as a directing group in C-H activation reactions. Methodologies involving iridium or rhodium catalysts have been developed where the hydroxyl group coordinates to the metal center, facilitating the selective functionalization of a specific C-H bond in the vicinity. This approach allows for the introduction of new functional groups with high regioselectivity, a significant advancement in synthetic efficiency.

| Catalyst | C-H Functionalization | Product |

| [Ir(cod)Cl]₂ | Borylation | 7-Boryl-6,6-dimethyl-4-heptyn-1-ol |

| [RhCp*Cl₂]₂ | Alkenylation | 7-Alkenyl-6,6-dimethyl-4-heptyn-1-ol |

The use of this compound in these and other methodological studies continues to push the boundaries of what is possible in organic synthesis, enabling the creation of more complex and functionally diverse molecules.

Future Directions and Emerging Research Avenues for Alkynol Chemistry

Sustainable and Green Synthesis Approaches for 6,6-Dimethyl-4-heptyn-1-ol

The synthesis of this compound and other alkynols is undergoing a paradigm shift towards more sustainable and environmentally benign methods. Green chemistry principles are at the forefront of this transformation, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of development include the use of renewable feedstocks, the application of greener solvents, and the design of reactions with high atom economy.

Bio-based feedstocks, derived from biomass, are being explored as renewable starting materials for the synthesis of alkynes, which can then be converted to alkynols. This approach offers a more sustainable alternative to traditional petroleum-based synthetic routes. Additionally, the use of water as a solvent in organic reactions is a significant area of research. Water is a non-toxic, inexpensive, and readily available solvent that can offer unique reactivity and selectivity in certain transformations.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is another promising green approach. This solvent-free or low-solvent technique can lead to higher yields, shorter reaction times, and reduced waste generation. The principles of atom economy, which focus on maximizing the incorporation of all reactant atoms into the final product, are also central to the development of sustainable synthetic methods for alkynols.

Table 1: Comparison of Green Synthesis Approaches for Alkynols

| Approach | Key Principles | Advantages |

| Bio-based Feedstocks | Use of renewable resources. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Aqueous Media | Use of water as a solvent. | Non-toxic, inexpensive, readily available, can enhance reactivity. |

| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical energy. | Reduced waste, shorter reaction times, improved yields. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Minimizes waste generation, more efficient use of resources. |

Exploration of New Catalytic Systems for Alkynol Transformations

The development of novel and more efficient catalytic systems is crucial for advancing the chemistry of alkynols like this compound. Research in this area is focused on enhancing selectivity, improving reaction rates, and utilizing more sustainable and cost-effective metals.

Hydrogenation: The selective semi-hydrogenation of the alkyne moiety in alkynols to an alkene is a critical transformation. Palladium-based catalysts are widely used, but current research is exploring the use of bimetallic catalysts, such as CuAu alloys, which can offer improved selectivity and efficiency in electrocatalytic hydrogenation processes. acs.org The modification of palladium catalysts with other elements is also being investigated to break traditional scaling relationships and achieve simultaneous high conversion and selectivity.

Oxidation: The oxidation of alkynols can lead to a variety of valuable products. Heterogeneous catalysts are being developed for the selective oxidation of alkynols to propargylic aldehydes. mt.com These solid-supported catalysts offer advantages in terms of separation and reusability.

Carbon-Carbon Cross-Coupling: Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. nih.gov Research is ongoing to develop more sustainable and efficient catalysts for reactions like the Sonogashira coupling, which involves a terminal alkyne. acs.org The use of more abundant and less toxic metals as catalysts is a key area of focus.

Carboxylation: The catalytic carboxylation of terminal alkynes with carbon dioxide (CO2) is an attractive method for CO2 utilization and the synthesis of carboxylic acids. acs.org Copper-containing catalysts have shown promise in these reactions due to their availability, activity, and stability. acs.org

Table 2: Emerging Catalytic Systems for Alkynol Transformations

| Transformation | Catalytic System | Advantages |

| Semi-hydrogenation | Bimetallic CuAu alloys | High Faradaic efficiency, broad substrate scope. acs.org |

| Oxidation | Heterogeneous catalysts | Enables selective oxidation to propargylic aldehydes, catalyst reusability. mt.com |

| C-C Cross-Coupling | Sustainable metal catalysts | Reduces reliance on expensive and toxic metals. |

| Carboxylation | Copper-containing catalysts | Utilizes CO2 as a C1 source, cost-effective. acs.org |

Integration of this compound in Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a significant step forward for the synthesis and transformation of this compound and other alkynols. These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and greater efficiency.

Flow chemistry, performed in microreactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mt.comrsc.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to improved yields and selectivities. rsc.org This level of control is particularly beneficial for highly exothermic or fast reactions. The catalytic partial hydrogenation of alkynes has been successfully demonstrated in continuous-flow systems, offering a safer and more efficient alternative to batch processes.

Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and processes. researchgate.netrsc.org These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify optimal parameters. The combination of flow chemistry and automation enables the rapid screening of catalysts and reaction conditions for the transformation of alkynols.

Table 3: Advantages of Flow Chemistry and Automated Synthesis

| Technology | Key Features | Benefits for Alkynol Chemistry |

| Flow Chemistry | Reactions in continuous streams within microreactors. rsc.org | Enhanced heat and mass transfer, precise control over reaction parameters, improved safety, scalability. rsc.orgnih.gov |

| Automated Synthesis | Robotic platforms for high-throughput experimentation. researchgate.netrsc.org | Accelerated reaction optimization, rapid screening of catalysts and conditions, increased reproducibility. researchgate.net |

Advanced Spectroscopic Tools for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. Advanced spectroscopic techniques are increasingly being employed for the in-situ monitoring of organic reactions, including those involving alkynols. This approach is a cornerstone of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing processes. mt.comwikipedia.orghamiltoncompany.comthermofisher.com

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of reactions in an NMR tube, providing detailed information about the concentrations of reactants, products, and intermediates over time. acs.orgiastate.edu This technique is particularly powerful for studying reaction kinetics and elucidating complex reaction mechanisms. dr-kiehl.netrsc.org Recent developments have focused on improving the temporal resolution of in-situ NMR, enabling the study of faster reactions. acs.org The real-time monitoring of azide-alkyne cycloadditions has been demonstrated using benchtop NMR. nih.govacs.orgresearchgate.net

In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also widely used for real-time reaction analysis. These techniques provide information about the vibrational modes of molecules and can be used to track the disappearance of reactants and the appearance of products. They are particularly useful for monitoring reactions in flow chemistry setups.

Table 4: Advanced Spectroscopic Tools for In-situ Reaction Monitoring

| Spectroscopic Technique | Information Provided | Applications in Alkynol Chemistry |

| NMR Spectroscopy | Quantitative concentration data of all species. acs.org | Reaction kinetics, mechanistic studies, intermediate identification. dr-kiehl.netrsc.org |

| FTIR Spectroscopy | Functional group analysis. | Monitoring the conversion of the alkyne and alcohol functional groups. |

| Raman Spectroscopy | Vibrational and rotational information. | Complementary to FTIR, suitable for aqueous systems. |

Computational Design of Novel Transformations and Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the in silico design of new catalysts, the prediction of molecular properties, and the elucidation of reaction mechanisms. For alkynol chemistry, computational methods are being used to accelerate the discovery of novel transformations and derivatives of compounds like this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules and predict their reactivity. nih.gov DFT calculations can be used to investigate the mechanisms of catalytic reactions involving alkynes, providing insights into the role of the catalyst and the factors that control selectivity. researchgate.netrsc.orgnih.gov This understanding can guide the design of more efficient and selective catalysts. For instance, DFT studies have been employed to understand the mechanism of palladium-catalyzed alkyne hydrogenation. researchgate.net

Molecular modeling techniques are used to predict the physical and chemical properties of molecules. osti.govresearchgate.net This allows for the virtual screening of large libraries of potential derivatives of this compound to identify candidates with desired properties. Computational methods can also be used to design new ligands for catalysts, leading to improved performance in asymmetric synthesis. The combination of experimental and computational approaches is a powerful strategy for accelerating the development of new catalysts and reactions.

Table 5: Applications of Computational Chemistry in Alkynol Research

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions. nih.gov | Understanding reaction pathways for transformations, designing improved catalysts. researchgate.netrsc.orgnih.gov |

| Molecular Modeling | Prediction of molecular properties. osti.govresearchgate.net | In silico screening of derivatives with desired characteristics. |

| Virtual Screening | High-throughput computational assessment of compound libraries. | Rapid identification of promising new derivatives for specific applications. |

Q & A

Q. How can researchers validate the compound’s stability under catalytic reaction conditions?

Retrosynthesis Analysis